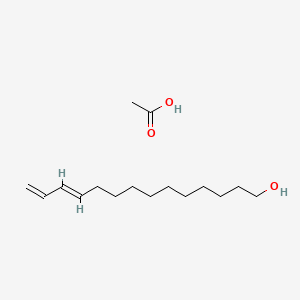

11,13-Tetradecadien-1-ol, acetate, (11E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11,13-Tetradecadien-1-ol, acetato, (11E)- es un compuesto orgánico con la fórmula molecular C16H28O2. Es un derivado del 11,13-Tetradecadien-1-ol, donde el grupo hidroxilo está esterificado con ácido acético. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 11,13-Tetradecadien-1-ol, acetato, (11E)- típicamente involucra la esterificación de 11,13-Tetradecadien-1-ol con ácido acético. La reacción se suele llevar a cabo en presencia de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica entonces por destilación o cromatografía para obtener el producto deseado .

Métodos de Producción Industrial

En entornos industriales, la producción de 11,13-Tetradecadien-1-ol, acetato, (11E)- puede implicar métodos más eficientes y escalables. Un enfoque común es el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. Además, se ha explorado el uso de la catálisis enzimática para lograr procesos de producción más ecológicos y sostenibles .

Análisis De Reacciones Químicas

Tipos de Reacciones

11,13-Tetradecadien-1-ol, acetato, (11E)- puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, produciendo derivados saturados.

Sustitución: El grupo acetato puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Las reacciones de hidrogenación utilizando catalizadores como paladio sobre carbono (Pd/C) se emplean comúnmente.

Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas pueden utilizarse para reacciones de sustitución.

Principales Productos Formados

Oxidación: Aldehídos y ácidos carboxílicos.

Reducción: Alcoholes saturados y alcanos.

Sustitución: Varios ésteres y alcoholes sustituidos.

Aplicaciones en Investigación Científica

11,13-Tetradecadien-1-ol, acetato, (11E)- tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de fármacos y sistemas de administración de fármacos.

Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos especiales.

Aplicaciones Científicas De Investigación

11,13-Tetradecadien-1-ol, acetate, (11E)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

El mecanismo de acción de 11,13-Tetradecadien-1-ol, acetato, (11E)- implica su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, puede interactuar con enzimas y receptores, dando lugar a diversos efectos fisiológicos. Los objetivos moleculares y las vías exactas pueden variar en función de la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos Similares

11,13-Tetradecadien-1-ol, (11E)-: El alcohol principal sin el grupo acetato.

11,13-Tetradecadien-1-ol, acetato, (11Z)-: El isómero cis del compuesto.

11-Tetradecen-1-ol, acetato, (Z)-: Un compuesto similar con un solo doble enlace en configuración cis.

Singularidad

11,13-Tetradecadien-1-ol, acetato, (11E)- es único debido a su configuración específica de doble enlace y la presencia del grupo acetato. Esta configuración puede influir en su reactividad e interacciones en diversos sistemas químicos y biológicos, lo que lo hace distinto de sus isómeros y compuestos relacionados .

Actividad Biológica

Introduction

11,13-Tetradecadien-1-ol, acetate, commonly referred to as (11E)-tetradecadienyl acetate, is an organic compound characterized by its unique molecular structure featuring two double bonds at the 11th and 13th positions of the tetradecane chain. This compound has garnered attention for its biological activity, particularly in the realm of pheromone communication in insects. Its chemical formula is C16H28O2, and it is primarily used in agricultural applications as a biopesticide.

Molecular Structure

The molecular structure of 11,13-tetradecadien-1-ol, acetate can be represented as follows:

- Molecular Formula : C16H28O2

- InChI :

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16(17)18/h2-5,15H,1,6-14H2

The presence of double bonds contributes significantly to its reactivity and interaction with biological systems, influencing its role as a pheromone .

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | ~300 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) |

| Stability | Stable under standard conditions; decomposes above 300 °C |

Pheromone Functionality

As a pheromone, (11E)-tetradecadienyl acetate plays a crucial role in the mating behavior of various insect species. It interacts with olfactory receptors to trigger behavioral responses essential for communication and reproduction. The specific E configuration at the 11th position enhances its binding affinity to these receptors .

The mechanism through which (11E)-tetradecadienyl acetate exerts its effects involves:

- Binding to Olfactory Receptors : The compound binds to specific receptors in the olfactory system of insects.

- Signal Transduction : This binding initiates a cascade of biochemical events that lead to behavioral changes such as attraction or mating .

- Potential Therapeutic Effects : Research indicates possible anti-inflammatory and antimicrobial properties, although more studies are needed to explore these effects thoroughly .

Study on Insect Behavior

A study conducted by Zhang et al. (2020) demonstrated that (11E)-tetradecadienyl acetate significantly increased mating success in certain moth species when used in traps. The study highlighted the compound's effectiveness as an attractant and its potential application in pest management strategies.

Antimicrobial Activity

Research published by Kim et al. (2021) explored the antimicrobial properties of various tetradecadienyl compounds, including (11E)-tetradecadienyl acetate. The findings suggested that this compound exhibited moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential utility in medical applications.

Agricultural Use

Due to its role as a pheromone, (11E)-tetradecadienyl acetate is utilized in integrated pest management (IPM) systems. It is effective for controlling lepidopteran pests by disrupting their mating patterns through the use of traps baited with this compound .

Industrial Applications

In addition to agricultural uses, this compound is also employed in the fragrance industry due to its pleasant odor profile. Its chemical stability under standard conditions makes it suitable for incorporation into various formulations .

Propiedades

Fórmula molecular |

C16H30O3 |

|---|---|

Peso molecular |

270.41 g/mol |

Nombre IUPAC |

acetic acid;(11E)-tetradeca-11,13-dien-1-ol |

InChI |

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)/b4-3+; |

Clave InChI |

ABZHMTPVINHBOU-BJILWQEISA-N |

SMILES isomérico |

CC(=O)O.C=C/C=C/CCCCCCCCCCO |

SMILES canónico |

CC(=O)O.C=CC=CCCCCCCCCCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.